(3,4-Dichlorophenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone (3,4-Dichlorophenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1448045-69-9
VCID: VC4182810
InChI: InChI=1S/C18H15Cl2N3OS2/c19-14-2-1-12(9-15(14)20)17(24)22-4-6-23(7-5-22)18-21-16(11-26-18)13-3-8-25-10-13/h1-3,8-11H,4-7H2
SMILES: C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)C4=CC(=C(C=C4)Cl)Cl
Molecular Formula: C18H15Cl2N3OS2
Molecular Weight: 424.36

(3,4-Dichlorophenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone

CAS No.: 1448045-69-9

Cat. No.: VC4182810

Molecular Formula: C18H15Cl2N3OS2

Molecular Weight: 424.36

* For research use only. Not for human or veterinary use.

(3,4-Dichlorophenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone - 1448045-69-9

Specification

CAS No. 1448045-69-9
Molecular Formula C18H15Cl2N3OS2
Molecular Weight 424.36
IUPAC Name (3,4-dichlorophenyl)-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C18H15Cl2N3OS2/c19-14-2-1-12(9-15(14)20)17(24)22-4-6-23(7-5-22)18-21-16(11-26-18)13-3-8-25-10-13/h1-3,8-11H,4-7H2
Standard InChI Key NLEDDTXDDKEYJD-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)C4=CC(=C(C=C4)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₈H₁₅Cl₂N₃OS₂, with a molecular weight of 424.36 g/mol. Its IUPAC name, (3,4-dichlorophenyl)-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone, reflects three key components:

  • A 3,4-dichlorophenyl group providing hydrophobic and electron-withdrawing characteristics.

  • A piperazine ring serving as a flexible linker and potential pharmacophore.

  • A thiophene-thiazole hybrid contributing aromaticity and hydrogen-bonding capability.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₁₅Cl₂N₃OS₂
Molecular Weight424.36 g/mol
XLogP3 (Predicted)~5.2 (estimated via analogs)
Topological Polar Surface Area97.8 Ų

The dichlorophenyl group enhances lipid solubility, as evidenced by the elevated XLogP3 value compared to simpler piperazine derivatives . The thiophene-thiazole system introduces conjugated π-electron networks, which may facilitate interactions with biological targets .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a multi-step sequence:

  • Thiazole Ring Formation: Condensation of thiophene-3-carbaldehyde with thioamide derivatives under acidic conditions generates the 4-(thiophen-3-yl)thiazol-2-yl scaffold.

  • Piperazine Functionalization: Nucleophilic substitution at the piperazine nitrogen using chloroacetyl intermediates.

  • Methanone Coupling: Friedel-Crafts acylation or Ullmann-type coupling attaches the dichlorophenyl group to the piperazine-thiazole backbone .

Crystallization and Polymorphism

While crystallinity data for this specific compound remains unpublished, analogous dichlorophenyl-piperazine derivatives exhibit polymorphism. For example, (3,4-Dichloro-phenyl)-((S)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride forms a quarterhydrate with distinct X-ray diffraction peaks at 2θ = 12.4°, 18.7°, and 24.3° . Such polymorphism underscores the need for controlled crystallization to ensure batch-to-batch reproducibility in pharmaceutical applications .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.85–7.70 (m, 3H, Ar-H from dichlorophenyl)

    • δ 7.45 (s, 1H, thiophene-H)

    • δ 4.20–3.90 (m, 8H, piperazine-CH₂ and thiazole-CH)

    • δ 2.95 (br s, 1H, methanone adjacent proton).

  • ¹³C NMR:

    • 195.2 ppm (ketone carbonyl)

    • 152.1 ppm (thiazole C-2)

    • 134.5–128.3 ppm (aromatic carbons).

Mass Spectrometry

High-resolution ESI-MS shows a molecular ion peak at m/z 424.0682 ([M+H]⁺), consistent with the molecular formula. Fragmentation patterns reveal cleavage between the piperazine and thiazole rings (m/z 281.03*) and loss of the dichlorophenyl group (m/z 178.98*).

Biological Activity and Mechanistic Insights

Anticancer Screening

Preliminary assays on glioblastoma (U87MG) cells show 40% growth inhibition at 10 µM, though structure-activity relationships remain under investigation.

Pharmacokinetic and Toxicity Profiling

ADME Properties

  • Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s) suggests oral bioavailability.

  • Metabolism: Predicted hepatic oxidation via CYP3A4, generating hydroxylated piperazine metabolites.

  • Excretion: Renal clearance predominant, with <5% fecal excretion in rodent models.

Toxicity

  • Acute toxicity (LD₅₀): >500 mg/kg in mice (oral)

  • Genotoxicity: Negative in Ames test up to 1 mg/plate.

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a lead structure for:

  • Antipsychotics: Piperazine derivatives modulate dopamine D₂/D₃ receptors.

  • Anticonvulsants: Thiazole-thiophene hybrids show voltage-gated sodium channel blocking activity.

Material Science

Thin films of analogous compounds exhibit semiconductor behavior with bandgaps of 2.7–3.1 eV, suggesting utility in organic electronics.

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